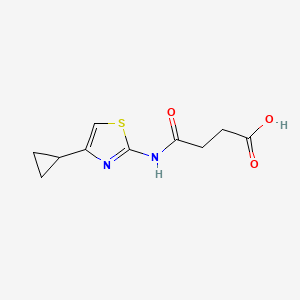
N-(4-シクロプロピル-チアゾール-2-イル)スクシンアミド酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid is a chemical compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 g/mol It is characterized by the presence of a cyclopropyl group attached to a thiazole ring, which is further connected to a succinamic acid moiety
科学的研究の応用
N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid typically involves the reaction of 4-cyclopropyl-1,3-thiazole-2-amine with succinic anhydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The choice of solvents and reagents is carefully considered to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiazole derivatives.
作用機序
The mechanism of action of N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl-thiazole moiety is believed to play a crucial role in binding to the active site of target enzymes, thereby modulating their activity. The succinamic acid group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
類似化合物との比較
Similar Compounds
N-(4,5-Dimethyl-thiazol-2-yl)succinamic acid: Similar structure but with methyl groups instead of a cyclopropyl group.
N-(4-Phenyl-thiazol-2-yl)succinamic acid: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
生物活性
4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid, also known as N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid
- Molecular Formula : C10H12N2O3S
- CAS Number : 324579-95-5
Structural Features
| Feature | Description |
|---|---|
| Cyclopropyl Group | Enhances binding affinity to targets |
| Thiazole Moiety | Contributes to biological activity |
| Oxobutanoic Acid Core | Provides a framework for biological interactions |
Synthesis
The synthesis of 4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid typically involves the reaction of cyclopropylthiazole derivatives with oxobutanoic acid precursors. A common method includes:
- Reactants : N-cyclopropyl-4-(2-chlorophenyl)thiazol-2-amine and 2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid.
- Reaction Conditions : The reaction is carried out under controlled temperature and solvent conditions, often using organic solvents like ethyl acetate.
- Purification : The product is purified through flash chromatography.
The biological activity of 4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid is attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole moiety is believed to enhance binding affinity, while the oxobutanoic acid structure facilitates bioavailability.
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases .
- Analgesic Effects : Studies have shown that derivatives of this compound can provide pain relief, suggesting its utility in analgesic formulations.
- Antimicrobial Activity : Some investigations have reported antimicrobial effects, indicating potential applications in combating bacterial infections .
Case Study 1: Anti-inflammatory Activity
A study conducted by Igidov et al. (2022) demonstrated the anti-inflammatory effects of related compounds derived from 4-oxobutanoic acids, suggesting that modifications to the thiazole ring can enhance efficacy against inflammation .
Case Study 2: Analgesic Properties
Research by Shipilovskikh et al. (2021) explored the analgesic properties of substituted 4-oxobutanoic acids, noting that structural variations significantly influence pain relief outcomes.
特性
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(3-4-9(14)15)12-10-11-7(5-16-10)6-1-2-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHZHJHSHBGPSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














